molecular formula C12H14N4O3S B2876729 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2034411-32-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2876729
CAS No.: 2034411-32-8
M. Wt: 294.33
InChI Key: QQFJKILPTHZWGM-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molar mass is 276.72 g·mol−1 .


Chemical Reactions Analysis

DMTMM is used for amide coupling, which is one of the most common reactions in organic chemistry. It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .


Physical And Chemical Properties Analysis

DMTMM is a solid at room temperature and is hygroscopic and heat sensitive .

Scientific Research Applications

Efficient Condensing Agent for Amides and Esters Synthesis

Kunishima et al. (1999) demonstrated the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound closely related to the query compound, showcasing its efficiency as a condensing agent. DMTMM effectively facilitates the condensation of carboxylic acids and amines, producing corresponding amides in good yields. This method offers practical advantages due to its operation under atmospheric conditions without the need for drying solvents, making it a valuable tool in organic synthesis (Kunishima et al., 1999).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized a series of carboxamide derivatives incorporating the 4,6-dimethoxy-1,3,5-triazin-2-yl moiety. These derivatives exhibited significant antitubercular and antibacterial activities, with some compounds showing more potent effects than standard drugs like Pyrazinamide and Streptomycin. This research highlights the compound's potential in developing new therapeutic agents (Bodige et al., 2020).

Synthesis of 2-Oxazolines

Bandgar and Pandit (2003) reported the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a related compound, for synthesizing 2-oxazolines from carboxylic acids under mild conditions. This method offers an efficient route to 2-oxazolines, demonstrating the versatility of the triazine moiety in facilitating novel synthetic pathways (Bandgar & Pandit, 2003).

Aromatic Polyamides with s-Triazine Ring

Pal et al. (2005) synthesized aromatic polyamides containing an s-triazine ring linked with thiophenoxy units. These polymers were characterized for their solubility, thermal stability, and other properties, illustrating the utility of the s-triazine moiety in the design of high-performance materials (Pal et al., 2005).

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

DMTMM has shown promise in the development of carboxymethyl cellulose (CMC) films for food packaging, with the presence of DMTMM effectively improving moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJKILPTHZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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